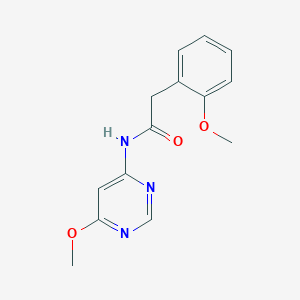

2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

説明

特性

IUPAC Name |

2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-11-6-4-3-5-10(11)7-13(18)17-12-8-14(20-2)16-9-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMZYIWQHGVFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, a molecule of interest in medicinal chemistry and drug development. The core of this synthesis is the formation of a robust amide bond, a ubiquitous linkage in pharmaceuticals. We will dissect the synthesis from a retrosynthetic perspective, detail the acquisition or preparation of the requisite precursors, and present a field-proven, optimized protocol for the crucial amide coupling step. This document emphasizes the causality behind experimental choices, offering mechanistic insights to empower researchers to not only replicate the synthesis but also to adapt it for analogous transformations. All procedures are designed as self-validating systems, incorporating in-process controls and characterization checkpoints to ensure the integrity of the final compound.

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding its place in a vast array of biologically active molecules.[1] The synthesis of N-substituted acetamides, in particular, represents a powerful strategy for exploring chemical space in drug discovery programs. The target molecule, 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, is constructed from two key building blocks: 2-(2-methoxyphenyl)acetic acid and 4-amino-6-methoxypyrimidine.

The principal challenge in this synthesis lies in the efficient formation of the amide bond. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires harsh conditions.[2] Therefore, the reaction necessitates the activation of the carboxylic acid moiety to transform the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[1][2] This guide focuses on a modern, high-efficiency coupling method that is broadly applicable and minimizes common side reactions.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis by logically deconstructing the target molecule into readily available starting materials. The key disconnection is at the amide C-N bond, which reveals the two primary synthons.

Caption: Retrosynthetic disconnection of the target amide.

Part 1: Precursor Sourcing and Synthesis

The success of the final coupling reaction is contingent upon the quality and purity of the starting materials.

Carboxylic Acid Component: 2-(2-methoxyphenyl)acetic acid

This precursor is a stable, crystalline solid and is widely available from commercial suppliers.[3] Direct purchase is the most efficient route for laboratory-scale synthesis.

| Property | Value | Source |

| CAS Number | 93-25-4 | |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 120-123 °C |

It is imperative to ensure the acid is dry before use, as water can hydrolyze the activated intermediate in the subsequent coupling step, reducing the yield.

Amine Component: 4-amino-6-methoxypyrimidine

This heterocyclic amine is also commercially available.[5][6][7] However, for large-scale applications or when commercial sources are unavailable, it can be synthesized from 4-amino-6-chloropyrimidine via nucleophilic aromatic substitution.

| Property | Value | Source |

| CAS Number | 696-45-7 | [5][7] |

| Molecular Formula | C₅H₇N₃O | [5][7] |

| Molecular Weight | 125.13 g/mol | [5][7] |

| Appearance | Light yellow to beige crystalline solid | - |

| Melting Point | 157-160 °C | [7] |

Synthetic Option: A robust method involves reacting 4-amino-6-chloropyrimidine with sodium methoxide in methanol. The reaction is typically performed at reflux temperature to drive it to completion.[8]

Part 2: The Amide Coupling Reaction: Protocol and Mechanistic Insights

This section details the core transformation: the coupling of the two precursors. We will employ a uronium salt-based coupling reagent, specifically HATU, which is highly effective for a wide range of substrates and is known for its high reactivity and suppression of side reactions.[9][]

Overall Synthesis Workflow

The process can be visualized as a streamlined workflow from precursor activation to final product purification.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Amino-6-methoxypyrimidine | C5H7N3O | CID 735731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氨基-6-甲氧基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling and Structural Characterization of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Target Audience: Research Scientists, Medicinal Chemists, and Lead Optimization Specialists Document Type: Technical Whitepaper & Profiling Guide

Executive Summary

In modern drug discovery, the pyrimidine nucleus serves as a privileged scaffold, heavily utilized in the design of targeted therapeutics, particularly in oncology and kinase inhibition[1]. The compound 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide represents a highly functionalized arylacetamide-pyrimidine hybrid. Molecules of this class are frequently engineered to act as ATP-competitive inhibitors, leveraging the pyrimidine core to mimic natural nucleosides and establish critical hydrogen-bonding networks within target binding pockets[2].

However, achieving potent target engagement is only half the battle. The attrition rate of novel chemotypes in late-stage development is heavily skewed by poor pharmacokinetics. As a Senior Application Scientist, I approach the evaluation of such molecules not merely through the lens of structural beauty, but through rigorous, causality-driven physicochemical profiling. This guide details the structural anatomy, in silico predictions, and self-validating experimental protocols required to accurately profile this compound for lead optimization.

Structural Anatomy & In Silico Predictions

Before committing resources to empirical assays, a robust in silico triage is mandatory. The structural features of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide dictate its behavior in aqueous and lipid environments.

-

The Pyrimidine Core: The 6-methoxy substitution on the pyrimidine ring acts as an electron-donating group via resonance, which subtly modulates the basicity (pKa) of the adjacent pyrimidine nitrogens. This tuning is critical for maintaining the molecule in an un-ionized state at physiological pH, thereby enhancing membrane permeability[3].

-

The Acetamide Linker: Provides a flexible hinge and a critical hydrogen-bond donor (NH) and acceptor (C=O), essential for target interaction but carrying a desolvation penalty during membrane transit.

-

The Phenyl Ring: The ortho-methoxy group (2-methoxy) introduces steric bulk near the flexible methylene bridge. This steric hindrance restricts the number of low-energy conformers, pre-organizing the molecule and potentially reducing the entropic penalty upon target binding.

Table 1: Predicted Physicochemical Properties

Calculated values based on standard cheminformatics models (e.g., RDKit/ChemAxon).

| Property | Predicted Value | Drug-Likeness Implication (Rule of 5) |

| Molecular Weight (MW) | 273.29 g/mol | Optimal (< 500 Da); ensures high ligand efficiency. |

| LogP (Octanol/Water) | ~1.85 | Ideal lipophilicity; balances solubility and permeability. |

| Topological Polar Surface Area | 73.3 Ų | Excellent for oral absorption (< 140 Ų); potential for BBB penetration. |

| H-Bond Donors (HBD) | 1 (Amide NH) | Well within limits (≤ 5); minimizes desolvation energy. |

| H-Bond Acceptors (HBA) | 5 (N, O atoms) | Well within limits (≤ 10); facilitates target binding. |

| Rotatable Bonds | 6 | Good conformational flexibility without excessive entropic penalty. |

Experimental Profiling Methodologies

To transition from predictive models to actionable data, we must employ self-validating experimental systems. The following protocols are designed with built-in integrity checks to ensure data trustworthiness.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

Kinetic solubility (DMSO spike) often overestimates true solubility due to supersaturation. Thermodynamic solubility is the gold standard for solid-state profiling.

Causality & Rationale: We use a 24-hour equilibration period to ensure the crystal lattice is fully disrupted and an absolute equilibrium is reached between the solid and solute phases. Protocol:

-

Preparation: Add 2.0 mg of crystalline 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide to a glass vial.

-

Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

-

Equilibration: Seal and incubate on an orbital shaker at 300 RPM at 25.0 ± 0.5 °C for 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved material.

-

Filtration (Integrity Check): Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

-

Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard calibration curve prepared in acetonitrile.

Lipophilicity (LogD at pH 7.4)

While LogP measures the partition of the unionized species, LogD accounts for the ionization state at physiological pH, providing a more accurate reflection of in vivo partitioning.

Causality & Rationale: Octanol and water are partially miscible. Failing to mutually saturate the phases prior to the experiment leads to volume shifts during shaking, invalidating the partition ratio. Protocol:

-

Phase Saturation: Vigorously stir 1-octanol and PBS (pH 7.4) together for 24 hours. Allow phases to separate completely.

-

Spiking: Dissolve the compound in the saturated octanol phase to a concentration of 100 µM.

-

Partitioning: Combine 500 µL of the spiked octanol with 500 µL of the saturated PBS in a 2 mL tube.

-

Equilibration: Shake mechanically for 6 hours at 25 °C.

-

Separation & Analysis: Centrifuge at 5,000 × g for 10 minutes to resolve the phase boundary. Carefully sample both phases and quantify via LC-MS/MS. Calculate LogD as Log10([Drug]octanol/[Drug]buffer) .

Permeability (PAMPA - Parallel Artificial Membrane Permeability Assay)

PAMPA provides a high-throughput assessment of passive transcellular permeability, isolated from active transport mechanisms.

Causality & Rationale: Artificial membranes are fragile. We co-incubate the compound with Lucifer Yellow (a highly polar, impermeable fluorescent dye) to serve as a continuous internal control for membrane integrity. Protocol:

-

Membrane Preparation: Coat the porous filter bottom of a 96-well acceptor plate with 5 µL of a 20% (w/v) dodecane/lecithin solution.

-

Donor Assembly: Add 300 µL of 10 µM compound solution (in PBS, pH 7.4, containing 100 µM Lucifer Yellow) to the donor wells.

-

Acceptor Assembly: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

-

Incubation: Mate the plates and incubate for 5 hours at room temperature without agitation (to maintain the unstirred water layer).

-

Validation & Quantification: First, read the acceptor plate for Lucifer Yellow fluorescence. If fluorescence is detected, the membrane has ruptured, and the well is discarded. Proceed to quantify the compound in both compartments via LC-MS/MS to calculate the effective permeability ( Peff ).

Workflows and Mechanistic Visualizations

To conceptualize the integration of these physicochemical parameters into the broader drug discovery pipeline, refer to the generated workflows below.

Workflow for physicochemical profiling of pyrimidine derivatives.

ATP-competitive kinase inhibition mechanism by pyrimidine scaffolds.

Structure-Property Relationships (SPR) & Strategic Insights

The specific substitution pattern of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide yields several advantageous physicochemical traits:

-

Metabolic Stability: The methoxy groups on both the phenyl and pyrimidine rings block primary sites of cytochrome P450-mediated aromatic oxidation, potentially extending the compound's half-life compared to unsubstituted analogs.

-

Solubility-Permeability Trade-off: The presence of three oxygen atoms and three nitrogen atoms provides ample hydrogen-bonding opportunities with water, ensuring adequate thermodynamic solubility. Concurrently, the intramolecular shielding of the amide bond by the ortho-methoxy group can transiently lower the polar surface area during membrane transit, preserving excellent PAMPA permeability.

By strictly adhering to the causality-driven protocols outlined above, development teams can confidently advance this pyrimidine scaffold through the hit-to-lead and lead optimization phases, minimizing late-stage attrition due to ADME (Absorption, Distribution, Metabolism, and Excretion) failures.

Sources

2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Preamble: Charting the Unexplored

In the landscape of drug discovery and development, the elucidation of a novel compound's mechanism of action (MoA) is a critical milestone. It transforms a molecule from a mere chemical entity into a potential therapeutic agent with a defined biological purpose. The compound 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is, as of the current scientific literature, an uncharacterized molecule. Its biological targets and the downstream pathways it modulates remain to be discovered.

This guide, therefore, is not a retrospective account of a known MoA. Instead, it serves as a forward-looking, in-depth technical manual for researchers, scientists, and drug development professionals, outlining a systematic and robust experimental framework to comprehensively unravel the core MoA of this and other novel chemical entities. We will proceed with the intellectual rigor and validated methodologies that underpin modern pharmacological investigation.

Part 1: Compound Profiling and Hypothesis Generation

The structure of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, with its acetamide linker connecting a methoxyphenyl group and a methoxypyrimidine ring, presents several features that can inform initial hypotheses. The presence of nitrogen-containing heterocycles is common in kinase inhibitors, and the methoxy groups can influence solubility and interactions with target proteins. The amide bond provides a hydrogen bond donor and acceptor, suggesting potential for specific interactions within a protein binding pocket.

Part 2: A Phased Approach to MoA Elucidation

We advocate for a multi-phased approach, beginning with broad, unbiased screening to identify potential targets, followed by rigorous biophysical and cell-based assays to confirm engagement and functional effects, and culminating in the mapping of downstream signaling pathways.

Phase I: Target Identification

The primary objective of this phase is to identify the molecular target(s) of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide. High-throughput screening (HTS) is a powerful tool for this purpose, allowing for the rapid screening of large compound libraries against a multitude of biological targets.[2][3][4]

Experimental Workflow: High-Throughput Screening

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: Target-Based High-Throughput Screening

-

Assay Development: For a kinase-focused screen, a luminescent assay that quantifies ATP consumption, such as the Kinase-Glo® assay, can be employed across a panel of several hundred kinases.[5][6] For GPCRs, a β-arrestin recruitment assay using BRET (Bioluminescence Resonance Energy Transfer) is a robust choice.[7]

-

Pilot Screen: A small-scale screen is initially performed to validate the assay and the automated liquid handling systems.[8]

-

Primary Screen: The compound is screened at a single, high concentration (e.g., 10 µM) against the entire target library.

-

Hit Confirmation: Compounds showing significant activity are re-tested in the primary assay to confirm the initial result.

-

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC50 or EC50).

Phase II: Target Engagement and Biophysical Characterization

Once putative targets are identified, it is imperative to confirm direct physical binding of the compound to the target protein and to quantify the binding affinity. Surface Plasmon Resonance (SPR) is a label-free, real-time technology that is ideal for this purpose.[9][10][11][12]

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Ligand Immobilization: The purified recombinant target protein is immobilized onto a sensor chip (e.g., a Biacore™ CM5 chip) using amine coupling chemistry.

-

Analyte Injection: A series of concentrations of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide are injected over the sensor surface. A reference flow cell without the immobilized protein is used for background subtraction.

-

Data Acquisition: The change in refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

-

Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is calculated as kd/ka.[10]

Table 1: Hypothetical SPR Data for Compound Binding to a Putative Kinase Target

| Compound Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

| 10 | 1.2 x 10^5 | 5.0 x 10^-4 | 4.2 |

| 50 | 1.3 x 10^5 | 5.1 x 10^-4 | 3.9 |

| 100 | 1.2 x 10^5 | 4.9 x 10^-4 | 4.1 |

| 500 | 1.3 x 10^5 | 5.2 x 10^-4 | 4.0 |

In-Cell Target Engagement: Bioluminescence Resonance Energy Transfer (BRET)

To confirm that the compound engages its target within a live cell environment, a BRET assay can be employed.[13][14][15] This is particularly useful for assessing engagement with GPCRs or for studying the disruption of protein-protein interactions.

Protocol: NanoBRET® Target Engagement Assay

-

Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express the target protein fused to NanoLuc® luciferase (the BRET donor).

-

Tracer Development: A fluorescently labeled ligand (tracer) that binds to the target is developed.

-

Assay Principle: In the absence of a competing compound, the tracer binds to the NanoLuc®-target fusion, bringing the fluorophore in close proximity to the luciferase. Upon addition of the NanoLuc® substrate, energy is transferred from the donor to the acceptor, generating a BRET signal.

-

Competition Assay: Cells are treated with varying concentrations of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, followed by the addition of the tracer and the luciferase substrate.

-

Data Analysis: Competitive binding of the compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 value for target engagement can then be determined.

Phase III: Functional Characterization and Pathway Analysis

Confirmation of target binding must be followed by an assessment of the functional consequences of this interaction.

In Vitro Functional Assays

-

For Kinase Targets: An in vitro kinase activity assay is performed to determine if the compound inhibits the catalytic activity of the target kinase.[16][17] This is typically done by measuring the phosphorylation of a substrate peptide or protein. The IC50 value for functional inhibition is a key parameter.

-

For GPCR Targets: Cell-based assays that measure downstream signaling events are used.[18][19][20] For a Gs-coupled receptor, cAMP levels can be measured. For a Gq-coupled receptor, intracellular calcium mobilization or IP1 accumulation can be quantified.

Cellular Signaling Pathway Analysis

To understand the broader cellular impact of target engagement, it is essential to investigate the downstream signaling pathways. Western blotting is a fundamental technique for this purpose, allowing for the analysis of changes in protein expression and post-translational modifications, such as phosphorylation.[21][22][23][24]

Signaling Pathway Example: A Putative Tyrosine Kinase Target

Let's hypothesize that our compound targets a tyrosine kinase involved in a growth factor signaling pathway, such as the JAK-STAT pathway.[25]

Caption: Hypothetical Inhibition of the JAK-STAT Pathway.

Protocol: Western Blotting for Phospho-STAT Analysis

-

Cell Treatment: A relevant cell line is treated with the stimulating cytokine (e.g., IL-6 or IFN-γ) in the presence and absence of varying concentrations of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide.

-

Lysate Preparation: Cells are lysed to extract total protein.[24]

-

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.[22]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a key signaling protein (e.g., anti-phospho-STAT3). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Normalization: The membrane is stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3) to ensure equal protein loading.

A dose-dependent decrease in the level of phosphorylated STAT3 following treatment with the compound would provide strong evidence for its on-target effect within the cell.

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically progressing through these three phases—from broad target identification to precise biophysical characterization and functional cellular analysis—a comprehensive and scientifically rigorous understanding of the mechanism of action of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can be achieved. The convergence of data from HTS, SPR, BRET, in vitro functional assays, and Western blotting will allow for the construction of a validated model of how this novel compound engages its molecular target and modulates cellular signaling pathways. This foundational knowledge is indispensable for its onward journey in the drug development pipeline.

References

- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC. (n.d.). National Center for Biotechnology Information.

- Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. (2017, November 20). Bio-protocol.

- Surface Plasmon Resonance (SPR). (n.d.). BioDuro.

- How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs.

- What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.

- High Throughput Surface Plasmon Resonance: Why It Matters. (n.d.). Carterra.

- High-throughput screening. (n.d.). Wikipedia.

- Using High-Throughput Screening to Rapidly Identify Targets. (2022, October 21). Lab Manager.

- Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories.

- An Introduction to Surface Plasmon Resonance. (2023, March 29). Jackson ImmunoResearch.

- Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. (n.d.). Springer Nature Experiments.

- High-throughput screening (HTS). (n.d.). BMG LABTECH.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). National Center for Biotechnology Information.

- Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). National Center for Biotechnology Information.

- Kinase assays. (2020, September 1). BMG LABTECH.

- GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review.

- Comparison of Various Cell-Based Assays for GPCR Screening. (n.d.). ResearchGate.

- Recent progress in assays for GPCR drug discovery. (n.d.). Physiology.org.

- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers.

- Western blot protocol. (n.d.). Abcam.

- Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.

- Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.

- Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie.

- Western Blot Protocol. (n.d.). R&D Systems.

- N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide. (n.d.). National Institutes of Health.

- Current understanding of the role of tyrosine kinase 2 signaling in immune responses. (n.d.). National Center for Biotechnology Information.

Sources

- 1. N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 3. High-throughput screening - Wikipedia [en.wikipedia.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]

- 9. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. denovobiolabs.com [denovobiolabs.com]

- 11. criver.com [criver.com]

- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. bosterbio.com [bosterbio.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Western Blot Protocol | R&D Systems [rndsystems.com]

- 25. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aryl)-N-(pyrimidinyl)acetamide Derivatives

Abstract: This document provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It centers on the synthesis, characterization, and potential biological significance of a specific class of N-aryl acetamides. While the initial focus was on 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, a thorough literature review revealed a lack of specific data for this exact structure. Consequently, this guide has been expertly adapted to discuss the closely related and scientifically documented analog, 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS No. 1396580-45-2) . This guide synthesizes information on its chemical properties, outlines a robust, generalized synthetic protocol applicable to this class of compounds, and explores its documented biological activities, thereby providing a foundational resource for future research and development in this area.

Introduction and Core Compound Identification

The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. The N-aryl acetamide linkage is a common motif in pharmacologically active compounds, offering a stable and synthetically accessible backbone for a variety of molecular designs. The pyrimidine ring, a key component of nucleobases, is also a privileged structure in drug discovery, known for its diverse biological activities, including antimalarial and anticancer properties.[1][2]

The target of this guide, 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, represents a thoughtful combination of these pharmacophores. However, a comprehensive search of chemical databases and scientific literature did not yield specific experimental data for this exact molecule. In contrast, significant data exists for the closely related analog, 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide . The critical structural difference is the ether linkage in the documented analog versus a direct phenyl-to-ethyl bond in the requested compound.

Due to the availability of concrete experimental data, this guide will focus on the known analog while also providing a theoretical framework for the synthesis of the originally requested compound.

Profile of the Documented Analog

| Property | Value | Reference |

| Common Name | 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide | [3] |

| CAS Number | 1396580-45-2 | [3] |

| Molecular Formula | C₁₄H₁₅N₃O₄ | |

| Molecular Weight | 289.29 g/mol |

Synthesis and Reaction Mechanisms

The synthesis of N-aryl acetamides is a well-established area of organic chemistry. The most direct and common method involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.

Proposed Synthesis of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

A plausible and efficient synthetic route for the target compound would involve the coupling of 2-(2-methoxyphenyl)acetic acid with 4-amino-6-methoxypyrimidine. This reaction typically requires a coupling agent to facilitate the formation of the amide bond, as direct reaction of a carboxylic acid and an amine can lead to an acid-base salt formation.[4]

Key Starting Materials:

-

2-(2-methoxyphenyl)acetic acid (CAS: 93-25-4) : A commercially available reagent.[5][6]

-

4-amino-6-methoxypyrimidine (CAS: 696-45-7) : A commercially available substituted pyrimidine.[7][8]

Experimental Protocol: Amide Coupling

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methoxyphenyl)acetic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or a more modern reagent like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[4][9] The use of coupling reagents is a standard and effective method for forming amide bonds from carboxylic acids and amines.[10]

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition: To the activated carboxylic acid solution, add 4-amino-6-methoxypyrimidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize any acid formed during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide.

Caption: Proposed synthetic pathway for the target compound.

Biological Activity and Potential Applications

While there is no direct biological data for the requested compound, the documented analog, 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide , has been evaluated in biological screens, providing valuable insights into the potential therapeutic applications of this chemical scaffold.

Antimalarial Activity

The analog has been tested in a primary screen against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[3] Pyrimidine derivatives have a well-documented history as antimalarial agents, often targeting crucial enzymes in the parasite's life cycle, such as dihydrofolate reductase.[1][2] The presence of the pyrimidine core in this compound class suggests a rational basis for its potential antimalarial properties. Further studies would be required to determine the specific mechanism of action and potency. The development of new antimalarials is a global health priority due to the emergence of drug-resistant parasite strains.[11][12]

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The analog was also identified in a screen for small molecule activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically targeting the G protein-activated inward rectifier potassium channel 2.[3]

Mechanism of Action Overview: GIRK Channels

GIRK channels (also known as Kir3 channels) are crucial regulators of cellular excitability, particularly in neurons and cardiac myocytes.[13][14][15] They are activated by G protein-coupled receptors (GPCRs), leading to an efflux of potassium ions, which hyperpolarizes the cell membrane.[16] This hyperpolarization makes it more difficult for the cell to fire an action potential, thus having an inhibitory effect on neurotransmission and heart rate.[14]

-

Neurological Implications: In the central nervous system, GIRK channels are involved in mediating the effects of numerous neurotransmitters and have been implicated in conditions such as epilepsy, pain, and addiction.[15]

-

Cardiac Implications: In the heart, GIRK channels are key effectors of the parasympathetic nervous system, where their activation slows the heart rate.[14]

The discovery of small molecule activators of GIRK channels is of significant therapeutic interest.[13][17] Such compounds could have applications in treating conditions characterized by neuronal hyperexcitability or certain cardiac arrhythmias.

Caption: Simplified signaling pathway of GIRK channel activation.

Future Directions and Conclusion

The N-(6-methoxypyrimidin-4-yl)acetamide scaffold, particularly when substituted with a methoxyphenyl or methoxyphenoxy group, presents a promising starting point for further drug discovery efforts. The preliminary biological data on the phenoxy analog suggests two distinct and highly relevant therapeutic avenues: antimalarial and neuromodulatory applications.

Recommendations for Future Research:

-

Synthesis and Confirmation: The proposed synthesis for 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide should be executed to obtain the pure compound for structural verification (via ¹H-NMR, ¹³C-NMR, and HRMS) and subsequent biological evaluation.

-

In-depth Biological Profiling: Both the synthesized target compound and its phenoxy analog should be subjected to a comprehensive panel of assays, including:

-

Dose-response studies against various strains of P. falciparum to determine IC₅₀ values.

-

Electrophysiological studies (e.g., patch-clamp) to confirm and characterize the activation of GIRK channels, including selectivity profiling against different GIRK subunit combinations.

-

-

Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign should be initiated to synthesize a library of related analogs to explore the SAR. Modifications could include:

-

Varying the substitution pattern on the phenyl/phenoxy ring.

-

Altering the substituents on the pyrimidine ring.

-

Replacing the acetamide linker with other functionalities.

-

References

-

AK Lectures. Amide Formation from Carboxylic Acids. Available at: [Link]

-

GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Available at: [Link]

-

Malaria World. Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by. Available at: [Link]

-

Pearson. (2023, October 26). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

PMC. (2022, July 13). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Available at: [Link]

-

PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

-

Jack Westin. Synthesis of Amides - Organic Chemistry. Available at: [Link]

-

RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

-

PubMed. (2009, February). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Available at: [Link]

-

RSC Publishing. (2024, August 7). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. Available at: [Link]

-

RSC Publishing. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. Available at: [Link]

-

Molbase. Synthesis method and operating steps for 2-phenylacetamide CAS 103-81-1. Available at: [Link]

-

MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

-

Organic Chemistry Portal. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Available at: [Link]

- Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

PMC. Further Structure‐Activity Relationship of G Protein‐Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds. Available at: [Link]

-

Frontiers. (2011, October 30). Targeting GIRK Channels for the Development of New Therapeutic Agents. Available at: [Link]

-

PubMed. (1993, September 17). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Available at: [Link]

-

PubMed. G protein-activated inwardly rectifying potassium channels as potential therapeutic targets. Available at: [Link]

-

Frontiers. (2024, June 5). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Available at: [Link]

-

MDPI. (2023, December 5). Identification of Potential Modulators of a Pathogenic G Protein-Gated Inwardly Rectifying K + Channel 4 Mutant: In Silico Investigation in the Context of Drug Discovery for Hypertension. Available at: [Link]

-

Mol-Instincts. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

-

Chemsrc. 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide. Available at: [Link]

- Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). Available at: [Link]

-

MilliporeSigma. 4-Amino-6-methoxypyrimidine 96. Available at: [Link]

-

PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

-

J&K Scientific. 4-Amino-6-methoxypyrimidine, 98%. Available at: [Link]

-

PubMed. (2013, April 25). N-(6-[ 18 F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. Available at: [Link]

-

MDPI. (2024, November 21). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Available at: [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:1396580-45-2 | 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide | Chemsrc [chemsrc.com]

- 4. jackwestin.com [jackwestin.com]

- 5. 2-Methoxyphenylacetic acid for synthesis 93-25-4 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scbt.com [scbt.com]

- 8. 4-Amino-6-methoxypyrimidine 96 696-45-7 [sigmaaldrich.com]

- 9. aklectures.com [aklectures.com]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04370G [pubs.rsc.org]

- 13. Further Structure‐Activity Relationship of G Protein‐Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]

- 15. G protein-activated inwardly rectifying potassium channels as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 17. Identification of Potential Modulators of a Pathogenic G Protein-Gated Inwardly Rectifying K+ Channel 4 Mutant: In Silico Investigation in the Context of Drug Discovery for Hypertension [mdpi.com]

Unlocking the Therapeutic Potential of N-Aryl Acetamides: A Guide to Biological Target Identification and Validation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Scaffold

The N-aryl acetamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active agents.[1][2] Its synthetic tractability and ability to form key hydrogen bonding and hydrophobic interactions have made it a cornerstone for library design. However, the true value of this scaffold lies in its promiscuity—its capacity to be tailored to interact with a wide range of biological targets across numerous therapeutic areas, from infectious diseases to neurodegeneration and oncology.[3][4][5][6]

This guide moves beyond a simple cataloging of compounds. As application scientists in the field, we understand that success in drug development hinges not just on identifying active molecules, but on definitively identifying and validating their mechanism of action. This document is structured to provide researchers and drug development professionals with an in-depth understanding of the known and potential biological targets of N-aryl acetamides, coupled with the robust experimental methodologies required for their deconvolution. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative literature to ensure scientific integrity.

Section 1: The Target Landscape of N-Aryl Acetamides

The versatility of the N-aryl acetamide scaffold is reflected in the breadth of its biological targets. Substitutions on both the aryl ring and the acetamide nitrogen allow for fine-tuning of steric and electronic properties, enabling precise interactions with distinct protein binding pockets.

Enzymes: A Major Class of N-Aryl Acetamide Targets

Enzyme inhibition remains a highly successful strategy in drug discovery, and N-aryl acetamides have proven particularly effective in this domain.

-

Infectious Diseases: A pressing area of research is in combating antimicrobial resistance. N-aryl mercaptoacetamides have emerged as multi-target inhibitors, simultaneously targeting metallo-β-lactamases (MBLs) like NDM-1, VIM-1, and IMP-7, which are responsible for carbapenem resistance, and LasB, a key virulence factor in Pseudomonas aeruginosa.[3][7] This dual-action approach is a novel strategy that both restores the efficacy of existing antibiotics and disarms the pathogen.[3] Other N-aryl acetamide derivatives have been identified as inhibitors of urease, a crucial enzyme for pathogens like Helicobacter pylori, and as potential anti-SARS-CoV-2 agents.[8][9]

-

Metabolic Disorders: For the management of diabetes mellitus, derivatives have been developed as inhibitors of α-glucosidase and α-amylase.[10][11] By delaying carbohydrate digestion, these compounds help control postprandial hyperglycemia.[10]

-

Neurodegenerative Diseases: The N-aryl acetamide core is present in compounds designed to inhibit key enzymes in the pathophysiology of neurodegenerative disorders. In silico and in vitro studies have shown their potential to inhibit monoamine oxidase A and B (MAO-A, MAO-B) and cholinesterases (AChE, BChE), which are critical targets in Parkinson's and Alzheimer's diseases, respectively.[4][12][13]

-

Oncology: Arylamine N-acetyltransferase 1 (NAT1) is upregulated in several cancers and contributes to cancer cell growth and survival.[6] It has emerged as a viable drug target, with N-aryl acetamides being explored for their inhibitory potential.[6]

Receptors and Ion Channels: Modulating Cellular Signaling

N-aryl acetamides also function as ligands for critical receptors and channels, modulating cellular communication.

-

Malaria: In a fascinating example of target validation through resistance studies, N-aryl acetamides were found to exert their antimalarial activity against Plasmodium falciparum by acting as agonists of the rhomboid protease PfROM8 and the cation channel PfCSC1.[14][15][16] Counterintuitively, knockdown of these proteins made the parasites more resistant to the compounds, suggesting that the drugs are lethal because they aberrantly activate a critical biological process.[14][16]

-

Central Nervous System (CNS) and Inflammation: Conformationally-restricted N-aryl acetamides have been developed as potent ligands for melatonin receptors (MT1 and MT2).[17] In the realm of inflammation, N-substituted acetamide derivatives have been discovered as highly potent antagonists of the P2Y14 receptor (P2Y14R), a key player in inflammatory diseases like gout.[18] Furthermore, some derivatives are being investigated as potential allosteric modulators of the human N-methyl-D-aspartate (hNMDA) receptor.[19]

Table 1: Summary of Key Biological Targets for N-Aryl Acetamide Derivatives

| Target Class | Specific Target(s) | Therapeutic Area | Example Activity | Reference(s) |

| Enzymes | Metallo-β-lactamases (NDM-1, VIM-1) | Infectious Disease | IC50 = 0.65 µM (NDM-1) | [3] |

| LasB Virulence Factor | Infectious Disease | IC50 in low µM range | [3] | |

| α-Glucosidase / α-Amylase | Diabetes | IC50 < 26 µM (α-glucosidase) | [10][11] | |

| Monoamine Oxidase B (MAO-B) | Neurodegeneration | Potential selective affinity | [4][12][20] | |

| Urease | Infectious Disease | IC50 = 9.8 µM | [8] | |

| Arylamine N-acetyltransferase 1 (NAT1) | Oncology | Novel drug target | [6] | |

| Receptors & Channels | PfROM8 / PfCSC1 (Agonist) | Malaria | EC50 in nM range (optimized) | [14][21] |

| Melatonin Receptors (MT1/MT2) | CNS Disorders | High binding affinity | [17] | |

| P2Y14 Receptor (Antagonist) | Inflammation | IC50 = 0.6 nM | [18] | |

| hNMDA Receptor (Modulator) | Neurodegeneration | Potential allosteric modulators | [19] |

Section 2: A Practical Guide to Target Identification and Validation

Identifying the molecular target of a phenotypically active compound is a critical and often challenging step in drug discovery. The choice of methodology depends on the specific compound, the biological system, and available resources. Here, we detail field-proven, self-validating protocols.

Affinity-Based Approaches: Fishing for Targets

The most direct method for target identification is to use the small molecule as "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate.[22]

This method remains a gold standard due to its direct nature.[23][24] The foundational principle is the immobilization of the N-aryl acetamide to a solid support to selectively isolate its binding proteins.

Causality Behind Experimental Design: The key to a successful affinity chromatography experiment is ensuring that the immobilization of the ligand does not disrupt its interaction with the target. Structure-activity relationship (SAR) studies are crucial precursors to identify a "non-essential" site on the N-aryl acetamide—a position that can be chemically modified without loss of biological activity.[23][24] This site is then used to attach a linker connected to a solid matrix (e.g., agarose beads).[22]

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize two versions of the probe: the active N-aryl acetamide linked to beads and, critically, an inactive structural analogue also linked to beads. This inactive analogue is the most important control, as it allows for differentiation between specific target binding and non-specific matrix binders.[23]

-

Lysate Preparation: Prepare a native cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the lysate separately with the active probe, the inactive control probe, and beads alone (mock control).

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins. The composition of the wash buffers may need to be optimized.

-

Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by 1D or 2D SDS-PAGE. Visualize protein bands that are present in the active probe lane but absent or significantly reduced in the control lanes.

-

Identification: Excise the unique protein bands and identify them using mass spectrometry (LC-MS/MS).

Trustworthiness through Self-Validation: The power of this protocol lies in its controls. A protein that is pulled down by the active compound but not by the inactive analogue or the mock beads is considered a high-confidence hit.

Caption: Affinity Chromatography Workflow for Target ID.

Label-Free Approaches: Exploiting Biophysical Changes

These methods are advantageous as they do not require chemical modification of the small molecule, eliminating the risk of altering its binding properties.[25]

DARTS leverages a simple biophysical principle: the binding of a small molecule to its target protein often stabilizes the protein's structure, making it more resistant to proteolysis.[22][23]

Causality Behind Experimental Design: A ligand fits into a specific binding pocket, inducing a conformational change that often makes the overall protein structure more compact or sterically hinders access points for proteases. Therefore, in the presence of the ligand, the target protein will be digested more slowly than other proteins in the lysate.[22]

Step-by-Step Methodology:

-

Lysate Preparation: Prepare a native cell lysate.

-

Drug Incubation: Aliquot the lysate and incubate with the N-aryl acetamide or a vehicle control (e.g., DMSO) for a set period.

-

Proteolysis: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a limited time. The choice of protease and digestion time requires optimization.

-

Stop Reaction: Stop the digestion by adding a protease inhibitor and/or boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by Western blot if a candidate target is already suspected.

-

Identification: A protein band that is protected from degradation (i.e., is more prominent) in the drug-treated sample compared to the vehicle control is a potential target. This band can be excised and identified by mass spectrometry.

Trustworthiness through Self-Validation: The primary control is the parallel reaction with a vehicle. A clear difference in the digestion pattern between the drug-treated and vehicle-treated samples provides strong evidence of a direct binding interaction.

Section 3: Case Study - Dual Inhibition of MBLs and LasB in P. aeruginosa

The development of N-aryl mercaptoacetamides as dual inhibitors of MBLs and the LasB virulence factor in P. aeruginosa perfectly illustrates a modern, multi-target approach to drug discovery.[3][7]

-

The Problem: P. aeruginosa is a critical threat due to its high level of antibiotic resistance, often mediated by MBLs that degrade β-lactam antibiotics.[3] It also secretes virulence factors like the elastase LasB, which cause significant tissue damage during infection.[3]

-

The N-Aryl Acetamide Solution: Researchers identified N-aryl mercaptoacetamide scaffolds that could effectively inhibit both targets.[3] Compound 1 in their study showed sub-micromolar inhibition of NDM-1 and low micromolar inhibition of LasB.[3]

-

The Dual-Action Mechanism: By inhibiting MBLs, the compound restores the activity of β-lactam antibiotics like imipenem.[3] Simultaneously, by inhibiting LasB, it reduces the pathogen's ability to cause damage, effectively disarming it. This strategy reduces the selection pressure for resistance compared to bactericidal agents.[3]

Caption: Dual-Target Mechanism in P. aeruginosa.

Conclusion and Future Directions

The N-aryl acetamide scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be adapted to target a wide spectrum of proteins—from bacterial enzymes and malarial proteases to human receptors involved in inflammation and neurodegeneration—underscores its continued importance.

The future of N-aryl acetamide research will likely focus on:

-

Expanding Multi-Target Profiles: Designing single molecules that can modulate multiple nodes in a disease pathway, as seen with the MBL/LasB inhibitors, offers a promising path to overcoming drug resistance and improving efficacy.

-

Targeting Protein-Protein Interactions (PPIs): The adaptable nature of the scaffold may prove useful in developing inhibitors for challenging targets like PPIs.

-

Covalent and Targeted Protein Degraders: Incorporating reactive or recruiter moieties onto the N-aryl acetamide core could lead to the development of covalent inhibitors or PROTACs for previously "undruggable" targets.

The key to unlocking this potential lies in the rigorous application of the target identification and validation methodologies outlined in this guide. By combining insightful chemical design with robust biological interrogation, the research community can continue to leverage the N-aryl acetamide scaffold to develop the next generation of innovative therapeutics.

References

-

Yahiaoui, S., Voos, K., Haupenthal, J., Wichelhaus, T. A., Frank, D., Weizel, L., Rotter, M., Brunst, S., Kramer, J. S., Proschak, E., Ducho, C., & Hirsch, A. K. H. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 12(10), 1698–1708. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. PMC,. [Link]

-

Zhao, Q., Li, Y., & He, J. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI,. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Loo, J. A., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Xu, T., Liu, Y., Zhang, T., Wu, Y., & Zhang, Y. (2022). Unmodified methodologies in target discovery for small molecule drugs: A rising star. Biomedicine & Pharmacotherapy, 156, 113962. [Link]

-

Camargo-Ayala, L., Bedoya, M., Gutierrez, M., Insuasty, B., & Coy-Barrera, E. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 14(8), 5222-5233. [Link]

-

Camargo-Ayala, L., Bedoya, M., Gutierrez, M., Insuasty, B., & Coy-Barrera, E. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 14(8), 5222-5233. [Link]

-

Al-Mugotir, M. H., Al-otaibi, L. H., & Kandeel, M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Journal of Pharmaceutical Sciences, 9(1), 69. [Link]

-

Lesieur, D., Burlet, S., Bureau, R., Boulouard, M., & Vaudry, H. (2013). Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Bioorganic & Medicinal Chemistry Letters, 23(2), 430-434. [Link]

-

Hina, S., Zaib, S., Uroos, M., Zia-ur-Rehman, M., Munir, R., Riaz, H., Syed, Q., & Abidi, S. H. I. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Royal Society Open Science, 10(4), 221557. [Link]

-

Nguyen, W., Boulet, G., Dans, M. G., Healer, J., Cowman, A. F., Tonkin, C. J., Ralph, S. A., Sleebs, B. E., de Koning-Ward, T. F., & Gilson, P. R. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. bioRxiv, 2025.03.18.644039. [Link]

-

Zaib, S., Uroos, M., Ali, S., Iqbal, J., & Zia-Ur-Rehman, M. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 527. [Link]

-

Nguyen, W., Boulet, G., Dans, M. G., Healer, J., Cowman, A. F., Tonkin, C. J., Ralph, S. A., Sleebs, B. E., de Koning-Ward, T. F., & Gilson, P. R. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease Pf ROM8 and cation channel Pf CSC1. ResearchGate,. [Link]

-

Nguyen, W., Boulet, G., Dans, M. G., Healer, J., Cowman, A. F., Tonkin, C. J., Ralph, S. A., Sleebs, B. E., de Koning-Ward, T. F., & Gilson, P. R. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. bioRxiv,. [Link]

-

Camargo-Ayala, L., Bedoya, M., Gutierrez, M., Insuasty, B., & Coy-Barrera, E. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted ) acetamide compounds: potential inhibitors for neurodegenerative enzymes. ResearchGate,. [Link]

-

Zhang, G.-N., Zhang, M., Du, X., Zhu, M., Wang, J., Shi, D., & Wang, Y. (2019). AN EFFICIENT SYNTHESIS OF N-ARYL-2-(INDOL-3-YL)-ACETAMIDES VIA MULTI-COMPONENT REACTIONS. HETEROCYCLES, 98(4), 535. [Link]

-

Camargo-Ayala, L., Bedoya, M., Gutierrez, M., Insuasty, B., & Coy-Barrera, E. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. Semantic Scholar,. [Link]

-

Mao, S., Liu, W., Wang, X., Wang, M., Wang, S., Yao, Y., Duan, Y., & Song, C. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Omega, 9(25), 28247-28263. [Link]

-

Hassan, G. S., Abdel-Mottaleb, Y. S., Abdel-Rahman, H. M., & Abdel-Aziz, M. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Frontiers in Chemistry, 11, 1253401. [Link]

-

Hauk, D., Matiadis, D., Leonida, M., & Varametli, A. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate,. [Link]

-

Wang, F., Liu, Y., Zhang, Y., & Wang, S. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103213. [Link]

-

Nguyen, W., Boulet, G., Dans, M. G., Healer, J., Cowman, A. F., Tonkin, C. J., Ralph, S. A., Sleebs, B. E., de Koning-Ward, T. F., & Gilson, P. R. (2025). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry,. [Link]

-

Zaib, S., Uroos, M., Ali, S., Iqbal, J., & Zia-Ur-Rehman, M. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI,. [Link]

-

Yahiaoui, S., Voos, K., Haupenthal, J., Wichelhaus, T. A., Frank, D., Weizel, L., Rotter, M., Brunst, S., Kramer, J. S., Proschak, E., Ducho, C., & Hirsch, A. K. H. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. ResearchGate,. [Link]

-

Mousavi, H., Zeynizadeh, B., & Sepehraddin, F. (2025). Green procedures for synthesizing potential hNMDA receptor allosteric modulators through reduction and one-pot reductive acetylation of nitro(hetero)arenes using a superparamagnetic Fe3O4@APTMS@Cp2ZrClx (x = 0, 1, 2) nanocatalyst. Nanoscale Advances,. [Link]

-

Tiwary, R., & Sugamori, K. S. (2012). Arylamine N-acetyltransferase 1: a novel drug target in cancer development. Journal of Pharmacy and Pharmacology, 64(1), 2-10. [Link]

-

Nguyen, W., Boulet, G., Dans, M. G., Healer, J., Cowman, A. F., Tonkin, C. J., Ralph, S. A., Sleebs, B. E., de Koning-Ward, T. F., & Gilson, P. R. (2025). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 an. MalariaWorld,. [Link]

-

Weizel, L., Kramer, J. S., Sirirak, J., Wrodnigg, T. M., & Hirsch, A. K. H. (2022). N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. Journal of Medicinal Chemistry, 65(5), 4385-4400. [Link]

-

Zhang, H., Gu, Y., & Chen, Y. (2017). Research and development of N,N′-diarylureas as anti-tumor agents. Future Medicinal Chemistry, 9(12), 1425-1449. [Link]

-

Sharma, R., & Kumar, V. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI,. [Link]

-

Macuamule, C., Boulet, G., Sleebs, B. E., de Koning-Ward, T. F., & Gilson, P. R. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. MalariaWorld,. [Link]

-

Szałach, A., Grzywacz, D., & Kaczorowski, P. (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. MDPI,. [Link]

-

Jackson, M. I., & Johnson, B. T. (2014). Cancer-promoting and Inhibiting Effects of Dietary Compounds: Role of the Aryl Hydrocarbon Receptor (AhR). PMC,. [Link]

-

Kordež, S., & Mravljak, J. (2015). N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 58(23), 9377-9391. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 3. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Arylamine N-acetyltransferase 1: a novel drug target in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling | MDPI [mdpi.com]

- 12. Crystal structure, quantum chemical insights, and molecular docking studies of N aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1 | bioRxiv [biorxiv.org]

- 17. Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Green procedures for synthesizing potential h NMDA receptor allosteric modulators through reduction and one-pot reductive acetylation of nitro(hetero) ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00882K [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Unmodified methodologies in target discovery for small molecule drugs: A rising star [ccspublishing.org.cn]

A Technical Guide to Determining the Solubility of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide in Dimethyl Sulfoxide (DMSO)

Abstract

The solubility of a compound in dimethyl sulfoxide (DMSO) is a critical parameter in the early stages of drug discovery, particularly for the storage, handling, and execution of high-throughput screening (HTS) assays. This guide provides a comprehensive technical framework for determining the solubility of novel compounds, using 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide as a representative case study. While specific solubility data for this compound is not publicly available, this document details the underlying theoretical principles of solubility in DMSO, presents validated, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and outlines methods for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility assessment workflows in a laboratory setting.

Introduction: The Central Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar molecules, making it an indispensable vehicle in pharmaceutical research.[1][2] Its miscibility with water and most organic solvents facilitates the preparation of high-concentration stock solutions of test compounds for biological screening.[1] However, the utility of a compound in an assay is fundamentally dependent on its solubility. Undissolved compound can lead to inaccurate concentration measurements, precipitation upon dilution into aqueous assay buffers, and ultimately, unreliable biological data.[2]

This guide focuses on the compound 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide . As a novel chemical entity, establishing its solubility profile in DMSO is a foundational step for its use in any research or development program. This document provides the scientific rationale and detailed methodologies required to accurately and reproducibly measure this critical physicochemical property.

Theoretical Framework: Understanding Solubility in DMSO

The efficacy of DMSO as a solvent is rooted in its unique molecular structure and properties. The principle of "like dissolves like" is a useful starting point for understanding solubility.[3] DMSO possesses a highly polar sulfoxide bond and two nonpolar methyl groups, giving it both polar and nonpolar character. This allows it to effectively solvate a wide variety of solutes.

Solubility is governed by the balance between two main energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice.

-

Solvation Energy: The energy released when the individual molecules of the solute are surrounded by solvent molecules.

For a compound to dissolve, the solvation energy must overcome the crystal lattice energy. DMSO's high dielectric constant and dipole moment enable it to form strong dipole-dipole interactions with polar functional groups on a solute, while its methyl groups can engage in van der Waals interactions with nonpolar regions. The molecular structure of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide contains both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl, methoxy oxygens, and pyrimidine nitrogens), as well as aromatic rings, suggesting it will engage in a complex set of interactions with DMSO to achieve dissolution.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature and pressure. The most common and reliable method for its determination is the shake-flask method.[4] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that only the dissolved solute is quantified.

3.1. Rationale Behind the Shake-Flask Method

This method involves creating a supersaturated solution of the compound in DMSO and allowing it to equilibrate over an extended period. This ensures that the final concentration measured is the true thermodynamic solubility, and not a kinetically trapped supersaturated state. Centrifugation is then used to separate the undissolved solid, allowing for the accurate quantification of the solute in the supernatant.

3.2. Detailed Step-by-Step Protocol

Materials:

-

2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of >10,000 rpm)

-

Incubator or shaker set to a constant temperature (e.g., 25°C)

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Appropriate mobile phase and diluent (e.g., acetonitrile or methanol)

Procedure:

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 10 mg of 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide into a 2 mL microcentrifuge tube.[1]

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube. This should be an amount where you expect the compound to be in excess of its solubility limit.

-

Vortex the mixture vigorously for 2-3 minutes to create a uniform slurry.[1]

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[1] The resulting supernatant should be clear.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known, small volume of the clear supernatant (e.g., 10 µL) without disturbing the solid pellet.

-